molecular formula C16H17NO3 B554738 o-Benzyl-d-tyrosine CAS No. 65733-15-5

o-Benzyl-d-tyrosine

Cat. No.: B554738
CAS No.: 65733-15-5
M. Wt: 271.31 g/mol
InChI Key: KAFHLONDOVSENM-OAHLLOKOSA-N
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Description

Synthesis Analysis

O-Benzyl-d-tyrosine can be synthesized through anionic and ring-opening polymerization under high-vacuum techniques . It has been used as a building block in the synthesis of amphiphilic block co-polypeptides .


Chemical Reactions Analysis

Tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid .


Physical and Chemical Properties Analysis

This compound is stable under normal conditions . It is slightly soluble in water .

Scientific Research Applications

Role in Enzymatic Hydroxylation

o-Benzyl-d-tyrosine plays a significant role in enzymatic hydroxylation processes. Research on tyrosine hydroxylase, an enzyme catalyzing the hydroxylation of tyrosine to dihydroxyphenylalanine, highlighted the use of derivatives like 4-methylphenylalanine for understanding the mechanism of benzylic hydroxylation. This process involves high valence iron-oxo species as intermediates, indicating the crucial role of tyrosine derivatives in enzymatic reactions and potential applications in studying enzyme mechanisms (Frantom, Pongdee, Sulikowski, & Fitzpatrick, 2002).

Involvement in Oxidative Stress

In the context of oxidative stress, o-tyrosine, a derivative of this compound, has been identified as a product of benzyl ring oxidation. This compound, along with other tyrosine isomers, has been used as a biological marker for oxidative stress. These isomers are involved in cell and tissue damage, indicating their significance in understanding and potentially managing oxidative stress-related diseases (Ipson & Fisher, 2016).

Peptide Synthesis

In peptide synthesis, the benzyl group in this compound has been examined for its role in protecting the side chains of tyrosine and aspartic acid. Modifications in acidolytic deprotection techniques and the study of side reactions demonstrate the importance of tyrosine derivatives in peptide synthesis and the development of more efficient synthetic methods (Bodanszky, Tolle, Deshmane, & Bodanszky, 2009).

Synthesis of Tyrosine Sulphate-Containing Peptides

Tyrosine derivatives like this compound have been employed in the synthesis of tyrosine sulphate-containing peptides, crucial for various biological functions. Novel approaches for such syntheses have been developed, highlighting the adaptability and importance of tyrosine derivatives in complex peptide synthesis (Futaki, Taike, Akita, & Kitagawa, 1992).

Electrochemical Sensing Applications

This compound derivatives have applications in electrochemical sensors for detecting various biological compounds, demonstrating their utility in biomedical diagnostics and monitoring (Atta, Galal, & El-Gohary, 2020).

Metabolic Engineering

In metabolic engineering, this compound is a key compound for optimizing yeast strains for L-tyrosine production, which is a precursor for various valuable secondary metabolites. This highlights its role in industrial biotechnology and metabolic pathway studies (Gold et al., 2015).

Mechanism of Action

Target of Action

o-Benzyl-d-tyrosine is a derivative of the natural amino acid tyrosine . Tyrosine is a non-essential amino acid that is synthesized from phenylalanine in animals . It is also the precursor of epinephrine, thyroid hormones, and melanin . The primary targets of this compound are likely to be similar to those of tyrosine, which include various enzymes and receptors in the body. For instance, tyrosine can be a target of receptor tyrosine kinases, which are enzymes involved in signaling to stimulate cell replication .

Mode of Action

It is known that tyrosine and its derivatives can undergo various chemical reactions due to the presence of a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group . For instance, due to easy dissociation of the phenolic –OH group, tyrosine can undergo direct O-alkylation to generate O-alkylated tyrosine derivatives . These derivatives can interact with their targets in the body, leading to various biochemical changes.

Biochemical Pathways

This compound, as a derivative of tyrosine, may affect similar biochemical pathways as tyrosine. Tyrosine is involved in several important biochemical pathways. It serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and so on . In addition, tyrosine is involved in the shikimate pathway in plants and microbes, which is responsible for the biosynthesis of aromatic amino acids .

Pharmacokinetics

It is known that the compound is a white powder and has an optical activity of [α]20/D −9.5±1°, c = 1% in acetic acid: water (4:1) . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It is known that tyrosine and its derivatives can have numerous pharmacological and biological activities . For instance, tyrosine can act as an effective antidepressant, reduce stress, and combat narcolepsy and chronic fatigue . It is possible that this compound may have similar effects.

Action Environment

The action of this compound, like other biochemical compounds, can be influenced by various environmental factors. These can include temperature, pH, presence of other compounds, and the specific characteristics of the biological system in which it is present. For instance, the enzymatic production of tyrosine derivatives can be influenced by factors such as enzyme concentration, substrate concentration, temperature, pH, and the presence of inhibitors or activators .

Safety and Hazards

When handling o-Benzyl-d-tyrosine, it is recommended to ensure adequate ventilation, use personal protective equipment as required, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

There are recent advances in enzyme-catalyzed l-tyrosine derivatization. The future perspectives on industrial applications of l-tyrosine derivatization are promising .

Properties

IUPAC Name

(2R)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFHLONDOVSENM-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65733-15-5
Record name o-Benzyl-D-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065733155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-BENZYL-D-TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0XDX5TGP3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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